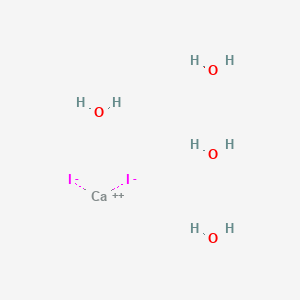

Calciumdiiodid-Tetrahydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

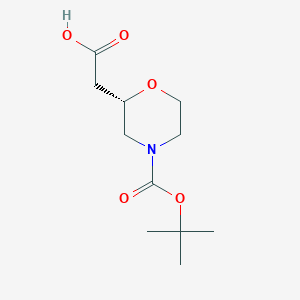

Calcium diiodide can be synthesized through metathesis reactions involving calcium and iodine compounds. For instance, the reaction of benzylpotassium with anhydrous calcium diiodide and specific ligands in toluene yields colorless calcium complexes, illustrating the synthesis pathways of calcium diiodide derivatives (Glock, Görls, & Westerhausen, 2009).

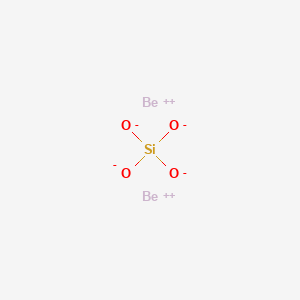

Molecular Structure Analysis

The molecular structure of related calcium diiodide compounds has been elucidated through various crystallographic studies. For example, tris(glycine)calcium(II)diiodide monohydrate shows calcium coordinated to seven oxygen atoms, forming a distorted pentagonal bipyramid (Natarajan & Rao, 1981). Such studies provide insight into the coordination environment and geometric preferences of calcium ions in halide compounds.

Chemical Reactions and Properties

Calcium diiodide complexes exhibit varied reactivity, especially when interacting with organic ligands or undergoing metathesis reactions. These reactions yield diverse structures, demonstrating the chemical versatility of calcium diiodide and its potential as a precursor for various calcium-containing compounds (Wei, Zhang, & Xi, 2018).

Physical Properties Analysis

The physical properties of calcium diiodide and its hydrates, including their crystalline forms, are key to understanding their stability, solubility, and potential applications. Studies on compounds like calcium chloride tetrahydrate provide comparative insights into the hydration effects on calcium halides and their structural implications (Thewalt & Bugg, 1973).

Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen

Calciumdiiodid-Tetrahydrat: wird in der biomedizinischen Forschung aufgrund seiner Löslichkeit und ionischen Eigenschaften verwendet. Es ist besonders nützlich in Knochenmineraldichtemessungen, wo es als Kontrastmittel in bildgebenden Verfahren dienen kann. Der hohe Jodgehalt der Verbindung macht sie wertvoll für die Röntgenradiographie und Computertomographie (CT)-Scans, wodurch die Sichtbarkeit von biologischen Geweben verbessert wird .

Industrielle Anwendungen

Im Industriesektor wird CaI2·4H2O bei der Synthese von organischen Verbindungen eingesetzt. Seine Rolle als Jodid-Ionenquelle ist entscheidend in katalytischen Prozessen und Polymerisationsreaktionen. Die Stabilität der Verbindung unter verschiedenen Bedingungen macht sie zu einer zuverlässigen Komponente bei der Herstellung von Polymeren und Kunststoffen .

Umweltwissenschaften

This compound: trägt durch seinen Einsatz in der Photokatalyse zur ökologischen Nachhaltigkeit bei. Es ist an der Entwicklung von calcium-basierten Photokatalysatoren beteiligt, die aus Abfallstoffen gewonnen werden und in der Abwasserbehandlung und Luftverschmutzungsbekämpfung eingesetzt werden, um Schadstoffe zu entfernen und die Umweltgesundheit zu verbessern .

Landwirtschaftliche Anwendungen

In der Landwirtschaft wird CaI2·4H2O auf sein Potenzial als Kalziumdünger untersucht. Kalzium ist essenziell für das Pflanzenwachstum und trägt zur Zellwandstruktur und Enzymaktivierung bei. Die Forschung ist im Gange, um die Wirksamkeit von this compound bei der Steigerung des Ernteertrags und der Verbesserung der Bodengesundheit zu ermitteln .

Lebensmitteltechnologie

Die Lebensmittelindustrie untersucht den Einsatz von CaI2·4H2O in der Lebensmittelkonservierung und -anreicherung. Sein Jodgehalt ist vorteilhaft, um Jodmangel in der Bevölkerung zu beheben. Darüber hinaus wird es für sein Potenzial in Lebensmittelverpackungstechnologien untersucht, um die Haltbarkeit zu verlängern und die Lebensmittelqualität zu erhalten .

Materialwissenschaften

In der Materialwissenschaft ist This compound ein Vorläufer für die Herstellung von fortschrittlichen Materialien. Es wird bei der Herstellung von lumineszierenden Materialien verwendet und dient als Matrix bei der Entwicklung von Phosphoren und optoelektronischen Geräten. Seine Rolle bei der Synthese von nanostrukturierten Materialien ist ebenfalls von großem Interesse .

Pharmazeutik

CaI2·4H2O: findet Anwendungen in pharmazeutischen Formulierungen. Es ist an der Entwicklung von Arzneimittelverabreichungssystemen beteiligt, insbesondere wenn Jod eine notwendige Komponente ist. Seine Löslichkeit und Verträglichkeit mit anderen pharmazeutischen Inhaltsstoffen machen es zu einer wertvollen Verbindung in der Medizin .

Chemische Forschung

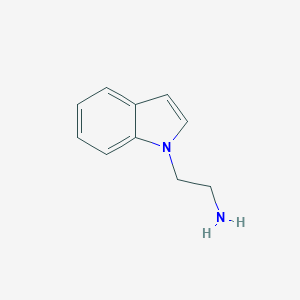

In der chemischen Forschung ist This compound unerlässlich für die Synthese komplexer Verbindungen, die in der Hydroaminierung verwendet werden, und als Katalysator in verschiedenen chemischen Reaktionen. Es ist auch Gegenstand von Studien zu seiner Reaktivität und Wechselwirkung mit anderen chemischen Spezies in Forschungsumgebungen .

Wirkmechanismus

Target of Action

Calcium diiodide tetrahydrate, also known as calcium iodide tetrahydrate, is an ionic compound of calcium and iodine . The primary targets of this compound are the calcium-binding proteins (CBPs) in biological systems . These proteins control cytoplasmic calcium concentration and function as calcium transporters and sensors with regulatory potential .

Mode of Action

Calcium diiodide tetrahydrate dissociates in the body to release calcium ions (Ca2+) and iodide ions (I-). The calcium ions play a vital role in almost all biochemical signaling and physiological functions . They are involved in signal transduction pathways, muscle contractions, bone health, and signaling cascades . The iodide ions, on the other hand, are essential for thyroid hormone synthesis .

Biochemical Pathways

The calcium ions released from calcium diiodide tetrahydrate affect various biochemical pathways. They are crucial determinants of which signaling should be ‘turned on’ and/or 'turned off’ . For instance, they are involved in the regulation of intracellular calcium signaling, which is a tightly controlled process . Any disturbance in this signaling cascade can affect calcium homeostasis and lead to many pathological abnormalities .

Pharmacokinetics

A study on the pharmacokinetics of different calcium salts (calcium chloride, calcium acetate, and calcium ascorbate) in mice showed that the absorption of calcium was significantly different among the three salts . The absolute calcium bioavailability of calcium ascorbate and calcium acetate was 2.6 and 1.5-fold, respectively, greater than that of calcium chloride . This suggests that the bioavailability of calcium from calcium diiodide tetrahydrate might also vary.

Result of Action

The result of the action of calcium diiodide tetrahydrate is the increase in the levels of calcium and iodide ions in the body. The increase in calcium levels can affect various physiological functions, including muscle contraction, bone health, and cell signaling . The increase in iodide levels is essential for the synthesis of thyroid hormones .

Action Environment

The action of calcium diiodide tetrahydrate can be influenced by various environmental factors. For instance, it is highly soluble in water , which means its dissolution and subsequent absorption can be affected by the hydration status of the individual. Moreover, it slowly reacts with oxygen and carbon dioxide in the air, liberating iodine . This suggests that its stability and efficacy might be affected by the presence of these gases.

Biochemische Analyse

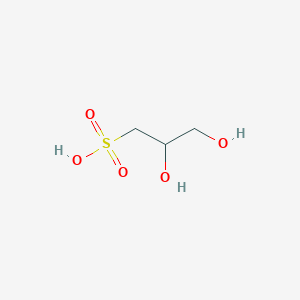

Biochemical Properties

Calcium diiodide tetrahydrate plays a significant role in biochemical reactions. It can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . It slowly reacts with oxygen and carbon dioxide in the air, liberating iodine .

Molecular Mechanism

The molecular mechanism of Calcium diiodide tetrahydrate is complex and involves several interactions at the molecular level. For instance, it can interact with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calcium diiodide tetrahydrate can change over time. It’s known that Calcium diiodide tetrahydrate slowly reacts with oxygen and carbon dioxide in the air, liberating iodine . This reaction could potentially influence its long-term effects on cellular function.

Metabolic Pathways

Calcium diiodide tetrahydrate is involved in several metabolic pathways. For instance, it can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Calcium diiodide tetrahydrate can be achieved by reacting calcium hydroxide with hydroiodic acid and then crystallizing the product in the presence of water.", "Starting Materials": [ "Calcium hydroxide", "Hydroiodic acid", "Water" ], "Reaction": [ "1. Dissolve calcium hydroxide in water to form a solution.", "2. Slowly add hydroiodic acid to the solution while stirring continuously.", "3. Heat the resulting mixture to 60-70°C and continue stirring until all the reactants have reacted.", "4. Filter the solution to remove any impurities.", "5. Allow the filtered solution to cool to room temperature.", "6. Crystals of Calcium diiodide tetrahydrate will form in the solution.", "7. Collect the crystals by filtration and wash them with cold water.", "8. Dry the crystals in a desiccator to obtain the final product." ] } | |

CAS-Nummer |

13640-62-5 |

Molekularformel |

CaH8I2O4 |

Molekulargewicht |

365.95 g/mol |

IUPAC-Name |

calcium;diiodide;tetrahydrate |

InChI |

InChI=1S/Ca.2HI.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |

InChI-Schlüssel |

WUSJALRVWRGZMI-UHFFFAOYSA-L |

SMILES |

O.O.O.O.[Ca+2].[I-].[I-] |

Kanonische SMILES |

O.O.O.O.[Ca+2].[I-].[I-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.